molecular formula C27H28FNO4 B1179012 Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate CAS No. 147008-20-6

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

Cat. No.: B1179012
CAS No.: 147008-20-6
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Description

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate (CAS: 172336-32-2) is a chiral intermediate in the synthesis of Pitavastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . Its molecular formula is C27H28FNO4 (molecular weight: 449.51 g/mol), featuring a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and an ethyl ester-linked dihydroxyheptenoate side chain . The (E)-configuration at the C6 double bond and stereochemistry at C3 (R) and C5 (S) are critical for its biological activity .

This compound is synthesized via stereoselective methods, including liquid chromatography using polysaccharide-based chiral stationary phases (e.g., cellulose tris(4-chlorophenylcarbamate)) to isolate the (3R,5S,6E)-isomer from racemic mixtures . Its production emphasizes scalability, purity (>99%), and eco-friendly conditions .

Properties

IUPAC Name

ethyl (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQAXOHCVNUMX-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(CC(/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172336-32-2
Record name 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, ethyl ester, (3R,5S)
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Preparation Methods

Sodium Borohydride Reduction with Boron-Mediated Stereocontrol

The foundational method involves reducing a ketone precursor (Formula I or II) using sodium borohydride in the presence of a boron compound (Formula III: R'OBR"₂). This approach achieves >90% diastereomeric excess by leveraging boron’s ability to form transient complexes with the substrate, directing hydride attack to the Re face of the carbonyl group. Post-reduction treatment with aqueous hydrogen peroxide cleaves the boron-oxygen bond, yielding the desired (3R,5S)-configured diol. Critical parameters include:

  • Temperature : -20°C to 0°C to minimize epimerization

  • Solvent : Tetrahydrofuran (THF) for optimal borohydride solubility

  • Molar ratio : 1:1.2 substrate-to-borane complex

A comparative study revealed that methylboronic acid derivatives (R' = methyl) enhance stereoselectivity by 12% compared to bulkier arylboronates.

Stereoselective Synthesis via Chiral Auxiliaries

Patent WO2004026838A1 discloses a resolution-free route using (3R,5S)-configured intermediates. The quinolinyl moiety is introduced via Suzuki-Miyaura coupling between a cyclopropane-bearing boronic acid and a bromoquinoline precursor, followed by dihydroxylation under Sharpless conditions. Key advantages include:

  • Catalytic asymmetric dihydroxylation : Employing AD-mix-β (OsO₄, (DHQ)₂PHAL) achieves 88% enantiomeric excess.

  • Protection-deprotection strategy : Temporary silylation of hydroxyl groups prevents lactonization during purification.

Industrial-Scale Purification Techniques

Simulated Moving Bed (SMB) Chromatography

For gram-scale production, SMB chromatography separates (3R,5S)- and (3S,5S)-diastereomers using a hexane/isopropyl alcohol (20:3 v/v) mobile phase. Operational parameters and outcomes are summarized below:

ParameterValuePurity Outcome
Feed concentration45 g/L99.31% (3R,5S) isomer
Recycling flow rate132.00 mL/min0.35% epimer content
Switching time0.83 min68.99% raffinate purity

This method reduces solvent consumption by 40% compared to batch chromatography.

Crystallization-Driven Purification

EP1623978A4 details a crystallization protocol using ethyl acetate/n-heptane (1:5 v/v) to isolate the title compound with 98.5% HPLC purity. The process exploits the compound’s low solubility in aliphatic hydrocarbons, achieving a 92% recovery rate. Annealing at 50°C for 12 hours eliminates residual epimers via Ostwald ripening.

Comparative Analysis of Methodologies

The table below evaluates key metrics across major synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
NaBH₄/Boron-mediated7895Pilot-scale1,200
Chiral auxiliary6599Lab-scale2,800
SMB Chromatography8599.3Industrial950

Key trade-offs : While SMB chromatography offers superior purity and yield, its upfront infrastructure costs are prohibitive for small facilities. The boron-mediated route remains the most cost-effective for multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Cholesterol Management

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate is related to pitavastatin, a statin used for lowering cholesterol levels. Its mechanism involves inhibiting HMG-CoA reductase, thus reducing cholesterol synthesis in the liver .

Anticancer Properties

Research has indicated that compounds similar to this quinoline derivative exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly those resistant to other treatments. This suggests potential applications in developing new cancer therapies .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Cholesterol ReductionDemonstrated significant reductions in LDL cholesterol levels in hyperlipidemic models .
Study 2 Anticancer ActivityShowed efficacy in reducing tumor size in xenograft models of breast cancer .
Study 3 Anti-inflammatory EffectsIndicated reduced inflammatory markers in animal models of arthritis .

Regulatory Status and Market Potential

This compound is currently classified within pharmaceutical intermediates. Its market potential is driven by its applications in treating cardiovascular diseases and cancer therapies. Companies like Anhui Qingyun Pharmaceutical and Chemical are involved in its production and distribution .

Mechanism of Action

The mechanism of action of Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of statin intermediates with structural analogs differing in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Structural Differences Similarity Score Pharmacological Relevance
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate 148901-69-3 Replaces 3,5-dihydroxy groups with 3-oxo and 5-hydroxy groups 0.95 Intermediate with reduced HMG-CoA affinity due to lack of diol
tert-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate 148901-68-2 Uses tert-butyl ester and isopropylidene-protected diol 0.93 Improved lipophilicity for membrane permeability
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester 355806-00-7 Pyrimidine core replaces quinoline; sulfonamide substituent 0.65 Broader kinase inhibition but lower HMG-CoA specificity
Pitavastatin calcium (API) 147526-32-7 Calcium salt of de-esterified acid form N/A Final drug product with enhanced bioavailability

Key Findings :

Functional Group Impact : The 3,5-dihydroxy motif in the target compound is essential for HMG-CoA reductase binding. Analogs with oxo or protected diol groups (e.g., 148901-69-3, 148901-68-2) show reduced potency .

Core Heterocycle: Quinoline-based analogs exhibit higher selectivity for HMG-CoA reductase compared to pyrimidine or indole derivatives (e.g., 355806-00-7) .

Stereochemistry : The (3R,5S,6E)-configuration is optimal for activity. Racemic mixtures require resolution via chiral chromatography, adding cost but ensuring efficacy .

Table 2: Pharmacokinetic Comparison with Marketed Statins

Parameter Ethyl (E)-3,5-dihydroxy-...-hept-6-enoate (Intermediate) Pitavastatin Calcium (API) Atorvastatin Calcium
Molecular Weight 449.51 g/mol 880.98 g/mol 1115.36 g/mol
LogP 3.2 (predicted) 4.1 5.7
HMG-CoA IC50 0.2 nM (derived from Pitavastatin) 0.14 nM 8.3 nM
Bioavailability N/A (intermediate) 80% (oral) 12% (oral)
Key Metabolite Pitavastatin lactone (inactive) N/A Atorvastatin lactone (active)
Reference

Biological Activity

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate, a compound with the CAS number 172336-32-2, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C27H28FNO4
  • Molecular Weight : 449.51 g/mol
  • CAS Number : 172336-32-2

Structural Characteristics

The compound features a quinoline moiety that is known for various biological activities, including anti-inflammatory and antimicrobial properties. The presence of the cyclopropyl and fluorophenyl groups may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various strains of bacteria and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Candida albicans1475

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay.

Concentration (µg/mL) Scavenging Activity (%)
1025
5050
10075

At higher concentrations, the compound exhibited considerable radical scavenging activity, suggesting it could mitigate oxidative stress in biological systems .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through various assays. Notably, it showed promising results in inhibiting enzymes associated with inflammation and cancer.

Enzyme IC50 (µM)
Cyclooxygenase (COX)30
Lipoxygenase (LOX)25
Acetylcholinesterase (AChE)40

These findings indicate that this compound may have therapeutic applications in inflammatory diseases and neurodegenerative disorders .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. Histopathological examinations revealed decreased infiltration of inflammatory cells in treated subjects .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and apoptosis markers, highlighting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic intermediates are critical in the production of Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate, and how are they characterized?

  • Methodological Answer : This compound is a key intermediate in synthesizing Pitavastatin Calcium, a statin drug. Key intermediates include:

Intermediate NameCAS NumberRole in Synthesis
Ethyl (E)-7-[4-(4'-fluorophenyl)-2-cyclopropyl-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate148901-69-3Precursor for stereochemical reduction to form dihydroxy groups
This compound172336-32-2Direct precursor for Pitavastatin Calcium via hydrolysis and salt formation
  • Characterization involves NMR, HPLC, and mass spectrometry to confirm purity and structural integrity .

Q. How is chromatographic resolution applied to isolate the (3R,5S,6E)-enantiomer of this compound?

  • Methodological Answer : A cellulose tris(4-chlorophenylcarbamate)-coated support is used in high-performance liquid chromatography (HPLC) under optimized conditions (e.g., hexane:ethanol mobile phase). Retention volumes and elution profiles are calibrated to achieve >99% enantiomeric excess .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : SHELX software refines atomic coordinates using diffraction data to resolve the quinoline core and cyclopropyl group geometry .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm stereochemistry (e.g., coupling constants for the E-configuration of the heptenoate chain) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C30_{30}H29_{29}FNO5_5) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for cyclopropane ring formation and stereoselective reductions. Molecular dynamics simulations assess solvent effects on reaction kinetics, guiding solvent selection (e.g., THF vs. DMF) .

Q. What in vitro assays evaluate the compound’s inhibitory activity against HMG-CoA reductase?

  • Methodological Answer :

  • Enzyme inhibition assays : Recombinant human HMG-CoA reductase is incubated with NADPH and substrate (mevalonate precursor). IC50_{50} values are determined via spectrophotometric monitoring of NADPH oxidation at 340 nm .
  • Cell-based assays : Hepatocyte cultures treated with the compound are analyzed for LDL receptor upregulation via qPCR or Western blot .

Q. How does pH-dependent stability influence formulation strategies for this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) reveal degradation pathways:

  • Acidic conditions : Ester hydrolysis to the carboxylic acid form (Pitavastatin) .
  • Alkaline conditions : Quinoline ring oxidation.
    Formulation strategies include enteric coatings to protect against gastric pH .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for intermediates: How to resolve them?

  • Analysis : Multiple CAS numbers (e.g., 172336-32-2 vs. 477950-34-8) arise from batch-specific impurities or stereochemical variants. Resolution involves cross-referencing analytical data (HPLC retention times, optical rotation) with patent literature .

Conflicting crystallographic data on quinoline ring puckering

  • Resolution : Cremer-Pople puckering parameters (q2_2, φ) quantify deviations from planarity. SHELX-refined structures show q2_2 = 0.12 Å for the quinoline ring, indicating mild chair distortion. Discrepancies arise from temperature-dependent conformational flexibility .

Key Citations

  • Structural validation:
  • Synthetic intermediates:
  • Pharmacological activity:
  • Stability studies:

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